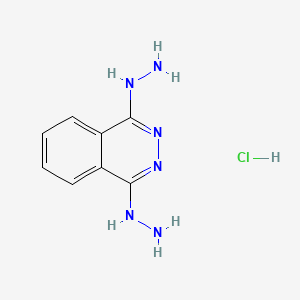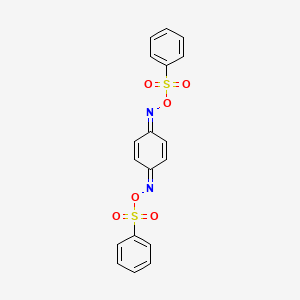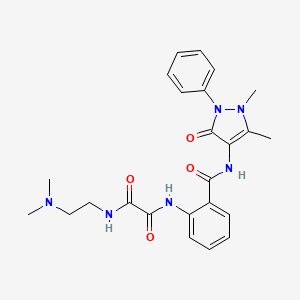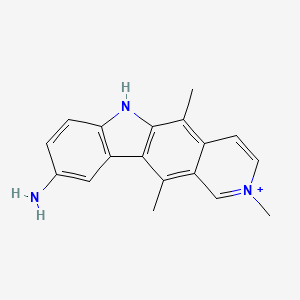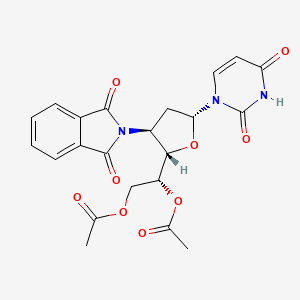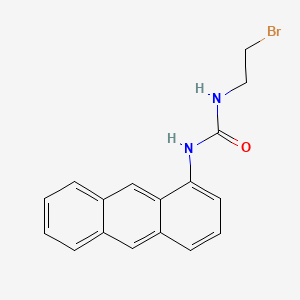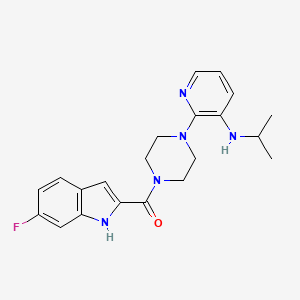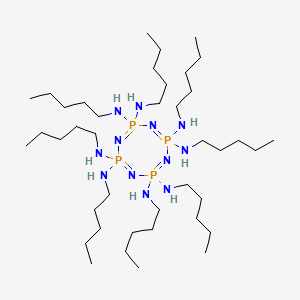
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine is a complex organophosphorus compound This compound is characterized by its unique structure, which includes multiple phosphorus and nitrogen atoms, each bonded to octapentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include phosphorus trichloride (PCl3), pentylamine, and a suitable solvent such as tetrahydrofuran (THF).
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C during the initial stages and gradually increased to room temperature.
Stepwise Addition: Pentylamine is added dropwise to a solution of phosphorus trichloride in THF, followed by the addition of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure precise control over reaction conditions. Continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce phosphines.
Substitution: The compound can undergo substitution reactions where the pentyl groups are replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride (NaH)
Major Products
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Alkyl or aryl-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology
In biological research, the compound’s derivatives are explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways involving phosphorus and nitrogen atoms.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents or as drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, altering their function. The presence of multiple nitrogen and phosphorus atoms allows for versatile binding modes and interactions with various biological targets.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N,N’,N’-Tetraethyl-1,3-propanediamine
- N,N,N’,N’-Tetrapropyl-1,3-propanediamine
Uniqueness
Compared to similar compounds, N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octapentyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine is unique due to its octapentyl substitution, which imparts distinct steric and electronic properties. These properties enhance its stability and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
7253-87-4 |
|---|---|
Molecular Formula |
C40H96N12P4 |
Molecular Weight |
869.2 g/mol |
IUPAC Name |
2-N,2-N',4-N,4-N',6-N,6-N',8-N,8-N'-octapentyl-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene-2,2,4,4,6,6,8,8-octamine |
InChI |
InChI=1S/C40H96N12P4/c1-9-17-25-33-41-53(42-34-26-18-10-2)49-54(43-35-27-19-11-3,44-36-28-20-12-4)51-56(47-39-31-23-15-7,48-40-32-24-16-8)52-55(50-53,45-37-29-21-13-5)46-38-30-22-14-6/h41-48H,9-40H2,1-8H3 |
InChI Key |
ZCOWVBPZBGSGIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNP1(=NP(=NP(=NP(=N1)(NCCCCC)NCCCCC)(NCCCCC)NCCCCC)(NCCCCC)NCCCCC)NCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


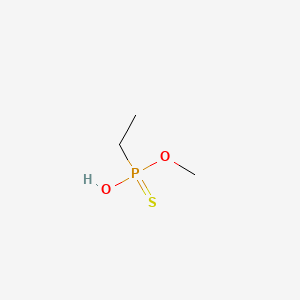
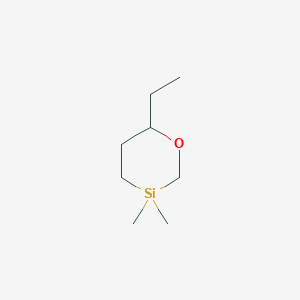
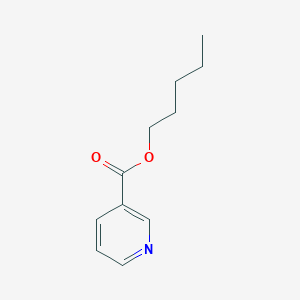
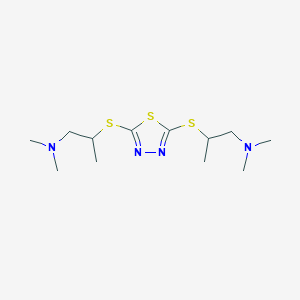
![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)

